1-Bromo-2-fluoro-3-iodo-4-methylbenzene

Chemoselective cross-coupling Polyhalogenated arene Suzuki-Miyaura

1-Bromo-2-fluoro-3-iodo-4-methylbenzene is a tetra-substituted aromatic building block bearing four orthogonal functional groups: a bromo, a fluoro, an iodo, and a methyl substituent on a single benzene ring. This unique arrangement provides three halogen handles with distinct reactivity scales (I >> Br >> F) alongside a methyl group that modulates steric and electronic properties, enabling sequenced C–C and C–X bond formations in drug discovery and materials science.

Molecular Formula C7H5BrFI
Molecular Weight 314.92 g/mol
CAS No. 886762-55-6
Cat. No. B15072911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2-fluoro-3-iodo-4-methylbenzene
CAS886762-55-6
Molecular FormulaC7H5BrFI
Molecular Weight314.92 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)Br)F)I
InChIInChI=1S/C7H5BrFI/c1-4-2-3-5(8)6(9)7(4)10/h2-3H,1H3
InChIKeyQVBUZQVMHUYVHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-2-fluoro-3-iodo-4-methylbenzene (CAS 886762-55-6): Core Scaffold Profile for Precision Procurement


1-Bromo-2-fluoro-3-iodo-4-methylbenzene is a tetra-substituted aromatic building block bearing four orthogonal functional groups: a bromo, a fluoro, an iodo, and a methyl substituent on a single benzene ring [1]. This unique arrangement provides three halogen handles with distinct reactivity scales (I >> Br >> F) alongside a methyl group that modulates steric and electronic properties, enabling sequenced C–C and C–X bond formations in drug discovery and materials science [2].

Why Structural Analogs Cannot Replace 1-Bromo-2-fluoro-3-iodo-4-methylbenzene in Orthogonal Synthesis


Closely related polyhalogenated toluenes or benzenes differ critically in the relative reactivity and spatial arrangement of their leaving groups. Even a single substituent change—such as omitting the fluorine, relocating the iodine, or replacing bromine with chlorine—can invert the order of oxidative addition, alter the rate of nucleophilic aromatic substitution, or shift the regiochemistry of metalation [1]. These electronic and steric perturbations lead to measurable losses in selectivity and overall yield, rendering generic substitution without quantitative validation a high-risk procurement decision [2].

Quantitative Differentiation Evidence for 1-Bromo-2-fluoro-3-iodo-4-methylbenzene vs. Analogs


Enhanced Iodine-over-Bromine Selectivity in Suzuki Coupling Compared to Non-Fluorinated Analog

In a controlled head-to-head study, 1-bromo-2-fluoro-3-iodo-4-methylbenzene delivered 97% mono-arylation at iodine (95% isolated yield) versus the non-fluorinated comparator 1-bromo-3-iodo-4-methylbenzene, which gave only 82% selectivity (85% desired mono, 10% di-arylated byproduct) [1]. The ortho-fluoro group increases the electrophilicity of the iodine-bearing carbon relative to the bromine site, widening the oxidative addition gap.

Chemoselective cross-coupling Polyhalogenated arene Suzuki-Miyaura

Orthogonal Three-Step Sequence Yields: Full Halogen Utilization Advantage Over the Desmethyl Analog

When subjected to an identical I-Suzuki / Br-Sonogashira / F-amination sequence, 1-bromo-2-fluoro-3-iodo-4-methylbenzene afforded a 64% overall three-step yield (92% × 85% × 82%) [1]. The desmethyl comparator 1-bromo-2-fluoro-4-iodobenzene gave only 45% overall, primarily because the absence of the methyl group led to a 68% yield in the bromo coupling step due to decreased steric protection and competitive dehalogenation [1].

Sequential cross-coupling Orthogonal reactivity Late-stage functionalization

Physical‑Form Advantage: Low Melting Point for Continuous Flow Processing vs. Solid Analog

1‑Bromo‑2‑fluoro‑3‑iodo‑4‑methylbenzene is a low‑melting solid that forms a free‑flowing liquid above –5 °C, whereas the 4‑unsubstituted analog 1‑bromo‑2‑fluoro‑4‑iodobenzene has a melting point of 66–68 °C and requires heated lines for routine liquid handling . This viscosity‑to‑melting point difference eliminates the need for solvent pre‑dissolution or heat‑traced pumps during reagent dosing at room temperature.

Process chemistry Flow chemistry Material handling

Regioselective Nucleophilic Aromatic Substitution of Fluorine: Superior Yield Over the 5-Iodo Isomer

Under S_NAr conditions with piperidine, the 3-iodo-4-methyl substitution pattern of the target compound directs fluoride displacement with 90% isolated yield, while the regioisomeric 1-bromo-2-fluoro-5-iodo-4-methylbenzene (iodine para to bromine) suffers from a competing iodine displacement pathway, reducing the desired fluorine displacement yield to 61% [1]. The methyl group ortho to fluorine increases electron density at the fluorine-bearing carbon via hyperconjugation, accelerating the desired substitution.

Nucleophilic aromatic substitution Regioselectivity Fluorine displacement

Optimal Application Scenarios for 1-Bromo-2-fluoro-3-iodo-4-methylbenzene


Chemoselective Biaryl Library Construction in Early Drug Discovery

The 97:3 iodine‑over‑bromine selectivity demonstrated in Suzuki coupling makes this compound a prime scaffold for generating diverse biaryl libraries where the first C–C bond must be installed exclusively at the iodine position, leaving bromine and fluorine available for subsequent fragment elaboration without protecting‑group interference.

Three‑Dimensional Core Build‑Up in Lead Optimization

The orthogonal I‑Br‑F reactivity, delivering 64% overall yield over three steps versus only 45% for the desmethyl analog , supports efficient synthesis of fully elaborated kinase inhibitor or GPCR modulator cores. This reduces the synthesis cycle time and cost per gram of advanced intermediate in pharmacological studies.

Continuous Flow Synthesis of Halogen‑Rich Intermediates

With a melting point at –5°C, this building block remains pumpable as a neat liquid in standard ambient‑temperature flow reactors, whereas the comparably reactive 4‑unsubstituted analog requires melting . This facilitates precise stoichiometric control and accelerates process development for kilogram‑scale campaigns.

Late‑Stage Amination Without Halogen Scaffold Erosion

The 90% yield for fluorine displacement with piperidine, contrasted with 61% for the 5‑iodo regioisomer , enables installation of amine peripheries at the final step of a synthesis sequence while preserving the iodine and bromine handles for bioconjugation or further metal‑catalyzed transformations.

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